5-Bromo-3-methylisoxazole-4-carboxylic acid

Catalog No.
S14488905
CAS No.
M.F
C5H4BrNO3
M. Wt
205.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-3-methylisoxazole-4-carboxylic acid

Product Name

5-Bromo-3-methylisoxazole-4-carboxylic acid

IUPAC Name

5-bromo-3-methyl-1,2-oxazole-4-carboxylic acid

Molecular Formula

C5H4BrNO3

Molecular Weight

205.99 g/mol

InChI

InChI=1S/C5H4BrNO3/c1-2-3(5(8)9)4(6)10-7-2/h1H3,(H,8,9)

InChI Key

XROHUMRTJJUZHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1C(=O)O)Br

5-Bromo-3-methylisoxazole-4-carboxylic acid is an organic compound characterized by the presence of a bromine atom, a methyl group, and a carboxylic acid functional group attached to an isoxazole ring. The molecular formula for this compound is C6H6BrN2O3, and it has a molecular weight of approximately 232.03 g/mol. The isoxazole ring structure contributes to its unique chemical properties, making it an important compound in medicinal chemistry and organic synthesis.

  • Substitution Reactions: The bromine atom can be substituted with various nucleophiles such as amines or thiols under specific conditions.
  • Oxidation and Reduction: The compound can be oxidized or reduced, allowing for the formation of different derivatives depending on the reagents used. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include lithium aluminum hydride and sodium borohydride.
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, which are useful for forming biaryl compounds.

These reactions highlight the versatility of 5-Bromo-3-methylisoxazole-4-carboxylic acid in synthetic organic chemistry.

The biological activity of 5-Bromo-3-methylisoxazole-4-carboxylic acid has been explored in various studies. It has shown potential as an inhibitor of certain enzymes and receptors, which may lead to therapeutic applications in treating neurological disorders. The presence of the bromine and methyl groups enhances its binding affinity to biological targets, making it a candidate for further pharmacological investigations .

The synthesis of 5-Bromo-3-methylisoxazole-4-carboxylic acid typically involves several steps:

  • Bromination: The starting material, such as 3-methylisoxazole-4-carboxylic acid, undergoes bromination to introduce the bromine atom.
  • Cyclization: This step involves the formation of the isoxazole ring through cyclization reactions with appropriate precursors.
  • Carboxylation: The carboxylic acid group is introduced or modified to obtain the final product.

These synthetic routes can be optimized for large-scale production using continuous flow reactors and automated systems to ensure high yield and purity .

5-Bromo-3-methylisoxazole-4-carboxylic acid has several applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing potential pharmaceutical agents targeting neurological disorders.
  • Research: Its unique structure makes it valuable in studying enzyme interactions and receptor binding mechanisms.
  • Organic Synthesis: The compound is used as an intermediate in various chemical syntheses due to its reactive functional groups.

These applications underline its significance in both academic research and industrial settings .

Interaction studies involving 5-Bromo-3-methylisoxazole-4-carboxylic acid have focused on its binding properties with biological targets. Research indicates that the compound may interact with specific enzymes or receptors, potentially leading to inhibition or activation pathways that could be beneficial in therapeutic contexts. Further studies are needed to elucidate these interactions fully and determine their implications for drug development .

Several compounds share structural similarities with 5-Bromo-3-methylisoxazole-4-carboxylic acid. Here are some notable examples:

Compound NameStructure Features
3-(5-Bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acidContains a methoxy group along with bromine
5-(2-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acidFeatures a different phenyl substitution
3-(5-Bromo-2-methoxyphenyl)propionic acidSimilar brominated structure but with a propionic acid functional group
3-(5-Bromo-2-methoxyphenyl)acetic acidContains an acetic acid functional group
3-(5-Bromo-2-methoxyphenyl)benzoic acidContains a benzoic acid functional group

Uniqueness

The uniqueness of 5-Bromo-3-methylisoxazole-4-carboxylic acid lies in its specific combination of functional groups (bromine and carboxylic acid) along with the isoxazole ring structure. This combination enhances its reactivity and potential biological activity compared to other similar compounds, making it particularly interesting for further research and application in medicinal chemistry .

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

204.93746 g/mol

Monoisotopic Mass

204.93746 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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